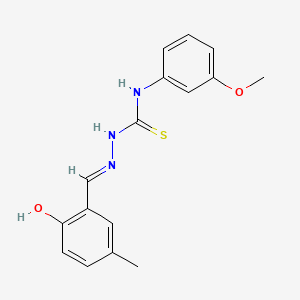

![molecular formula C19H21N3O3S B10857213 7-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one](/img/structure/B10857213.png)

7-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

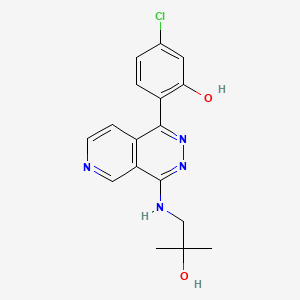

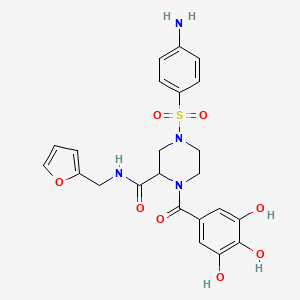

S07-2010 est un inhibiteur puissant des enzymes de la famille 1 de l'aldo-céto réductase, membre C (AKR1C). Il inhibe efficacement AKR1C3, AKR1C4, AKR1C1 et AKR1C2 avec des valeurs de CI50 de 0,19, 0,36, 0,47 et 0,73 micromolaire, respectivement . Ce composé a montré un potentiel significatif pour induire l'apoptose dans les cellules A549/DDP et pour améliorer la cytotoxicité des agents chimiothérapeutiques dans les cellules résistantes aux médicaments .

Méthodes De Préparation

Les voies de synthèse et les conditions de réaction de S07-2010 ne sont pas détaillées de manière exhaustive dans la littérature disponible. On sait que le composé est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques pour atteindre la pureté et l'efficacité souhaitées . Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces voies de synthèse pour assurer la scalabilité et la rentabilité.

Analyse Des Réactions Chimiques

S07-2010 subit diverses réactions chimiques, en se concentrant principalement sur son rôle d'inhibiteur. Le composé est impliqué dans des réactions qui conduisent à l'inhibition des enzymes AKR1C, qui sont cruciales dans le métabolisme des stéroïdes, des prostaglandines et d'autres substrats . Les réactifs couramment utilisés dans ces réactions comprennent des inhibiteurs et des substrats spécifiques qui interagissent avec les enzymes AKR1C dans des conditions contrôlées. Les principaux produits formés à partir de ces réactions sont les formes inhibées des enzymes AKR1C, conduisant à une activité réduite et à des effets biologiques subséquents .

Applications de la recherche scientifique

S07-2010 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme outil pour étudier l'inhibition des enzymes AKR1C et leur rôle dans diverses voies métaboliques . En biologie, S07-2010 est utilisé pour étudier les mécanismes de l'apoptose et de la résistance aux médicaments dans les cellules cancéreuses . En médecine, le composé est prometteur en tant qu'agent thérapeutique potentiel pour améliorer l'efficacité des médicaments chimiothérapeutiques dans les cancers résistants aux médicaments . De plus, dans l'industrie, S07-2010 peut être utilisé dans le développement de nouveaux médicaments et traitements ciblant les enzymes AKR1C .

Mécanisme d'action

Le mécanisme d'action de S07-2010 implique son inhibition puissante des enzymes AKR1C. En se liant aux sites actifs de ces enzymes, S07-2010 réduit efficacement leur activité, conduisant à l'accumulation de substrats et à l'inhibition des voies métaboliques en aval . Cette inhibition induit l'apoptose dans les cellules cancéreuses, en particulier dans les lignées cellulaires résistantes aux médicaments, en améliorant les effets cytotoxiques des agents chimiothérapeutiques . Les cibles moléculaires de S07-2010 comprennent AKR1C3, AKR1C4, AKR1C1 et AKR1C2, qui sont impliquées dans le métabolisme de divers substrats .

Applications De Recherche Scientifique

S07-2010 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of AKR1C enzymes and their role in various metabolic pathways . In biology, S07-2010 is utilized to investigate the mechanisms of apoptosis and drug resistance in cancer cells . In medicine, the compound shows promise as a potential therapeutic agent for enhancing the efficacy of chemotherapeutic drugs in drug-resistant cancers . Additionally, in the industry, S07-2010 can be used in the development of new drugs and treatments targeting AKR1C enzymes .

Mécanisme D'action

The mechanism of action of S07-2010 involves its potent inhibition of the AKR1C enzymes. By binding to the active sites of these enzymes, S07-2010 effectively reduces their activity, leading to the accumulation of substrates and the inhibition of downstream metabolic pathways . This inhibition induces apoptosis in cancer cells, particularly in drug-resistant cell lines, by enhancing the cytotoxic effects of chemotherapeutic agents . The molecular targets of S07-2010 include AKR1C3, AKR1C4, AKR1C1, and AKR1C2, which are involved in the metabolism of various substrates .

Comparaison Avec Des Composés Similaires

S07-2010 est unique par son inhibition puissante de multiples enzymes AKR1C, ce qui en fait un outil précieux pour la recherche scientifique et les applications thérapeutiques potentielles . Des composés similaires comprennent d'autres inhibiteurs d'AKR1C tels que Traxivitug, BDC2.5 mimotope et l'agent antitumoral-67 . Ces composés inhibent également les enzymes AKR1C, mais peuvent varier en termes de spécificité, de puissance et d'applications. S07-2010 se distingue par son profil d'inhibition large et ses effets significatifs sur les cellules cancéreuses résistantes aux médicaments .

Propriétés

Formule moléculaire |

C19H21N3O3S |

|---|---|

Poids moléculaire |

371.5 g/mol |

Nom IUPAC |

7-[2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]-1,3,4,5-tetrahydro-1-benzazepin-2-one |

InChI |

InChI=1S/C19H21N3O3S/c1-2-4-14-10-18(25)22-19(20-14)26-11-16(23)13-7-8-15-12(9-13)5-3-6-17(24)21-15/h7-10H,2-6,11H2,1H3,(H,21,24)(H,20,22,25) |

Clé InChI |

WVRKQDZPZOUPNW-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=CC(=O)NC(=N1)SCC(=O)C2=CC3=C(C=C2)NC(=O)CCC3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[3-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B10857174.png)

![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;2,2,2-trifluoroacetic acid](/img/structure/B10857225.png)